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Introduction
Miricorilant (CORT118335) is a selective glucocorticoid receptor (GR) modulator under

investigation for the treatment of metabolic liver diseases such as metabolic dysfunction-

associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).

As a selective modulator, miricorilant exhibits a unique profile of mixed agonist and antagonist

activity at the glucocorticoid receptor, which is highly expressed in the liver. This tissue-specific

action allows for the targeted reprogramming of hepatic gene networks involved in lipid

metabolism, inflammation, and fibrosis, while potentially avoiding some of the systemic side

effects associated with non-selective glucocorticoid therapies. This technical guide provides an

in-depth overview of the effects of miricorilant on gene expression in liver cells, based on

preclinical and in vitro studies.

Core Mechanism of Action
Miricorilant's primary mechanism of action is the modulation of glucocorticoid receptor activity

in hepatocytes. The glucocorticoid receptor is a ligand-dependent transcription factor that, upon

activation, translocates to the nucleus and binds to glucocorticoid response elements (GREs)

in the promoter regions of target genes, thereby regulating their transcription. Glucocorticoids

play a complex role in hepatic lipid metabolism, influencing both the uptake and synthesis of

fatty acids, as well as the production and export of very-low-density lipoproteins (VLDL).

Miricorilant appears to selectively promote the beneficial effects of GR activation, such as
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increased VLDL production and export of lipids from the liver, while antagonizing detrimental

effects like increased fatty acid uptake.[1][2]

Experimental Protocols
In Vitro Studies with Human Hepatocyte-Like Cells
(HepaRG)
This protocol outlines the methodology used to assess the time-dependent effects of

miricorilant on gene expression in a human liver cell line under normal and steatotic

conditions.

a. Cell Culture and Steatosis Induction:

HepaRG cells, a human hepatocyte progenitor cell line, are cultured and differentiated into

hepatocyte-like cells.

To simulate steatotic conditions, cells are incubated in a medium supplemented with oleic

acid for a period of 7 days. A parallel set of cells is maintained in a standard physiological

medium.

b. Miricorilant Treatment Protocols:

Early-Response (Target Engagement) Protocol: Differentiated HepaRG cells (both under

physiological and steatotic conditions) are treated with a single dose of 400 nM miricorilant
or vehicle control. Samples are collected at 0, 4, 8, and 24 hours post-treatment for RNA

isolation.

Sub-Chronic Response (Efficacy) Protocol: Following steatosis induction, HepaRG cells are

treated daily with 400 nM miricorilant or vehicle control for 5 consecutive days, with the

steatotic medium also being replenished daily. RNA is isolated at the end of the 5-day

treatment period.

c. Gene Expression Analysis (RNA-Sequencing):

Total RNA is isolated from the HepaRG cells at the designated time points.

RNA quality and quantity are assessed.
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RNA-sequencing (RNA-seq) is performed to generate a comprehensive profile of the

transcriptome.

Bioinformatic analysis is conducted to identify differentially expressed genes between

miricorilant-treated and vehicle-treated cells.
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Experimental Workflow for In Vitro Gene Expression Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b609053?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ex Vivo Studies with Human Precision-Cut Liver Slices
(PCLS)
This protocol describes the methodology for studying the effects of miricorilant on gene

expression in intact human liver tissue.

a. PCLS Preparation and Culture:

Human liver tissue is obtained from donors with pre-existing steatosis.

Precision-cut liver slices (PCLS) of a specified thickness (e.g., 250 µm) are prepared using a

vibratome.

PCLS are cultured in a suitable medium (e.g., William's Medium E) supplemented with

hydrocortisone (100 nM) to maintain tissue viability and function. Some conditions may

include an exogenous lipid challenge.

b. Miricorilant Treatment:

PCLS are treated with varying concentrations of miricorilant (e.g., 200-600 nM) or vehicle

control.

For gene expression analysis, treatment duration is typically 24 hours. For functional assays

like triglyceride content, a longer duration (e.g., 96 hours) may be used.

c. Gene Expression Analysis (RNA-Sequencing):

After 24 hours of treatment, RNA is isolated from the PCLS.

RNA-seq is performed to identify differentially expressed genes.

Pathway analysis is conducted to determine the biological pathways that are significantly

enriched among the differentially expressed genes.[3]

Quantitative Data on Gene Expression
Human Precision-Cut Liver Slices (PCLS)
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In a study using PCLS from steatotic human livers, RNA-sequencing analysis after 24 hours of

treatment with miricorilant identified a dose-dependent increase in the number of differentially

expressed genes.[3]

Miricorilant Concentration Number of Differentially Expressed Genes

200 nM 40

400 nM 128

Pathway analysis of these differentially expressed genes revealed a significant enrichment for

the very-low-density lipoprotein (VLDL) particle remodeling pathway.[3]

Mouse Models of Nonalcoholic Fatty Liver Disease
(NAFLD)
In a mouse model of high-fat diet-induced NAFLD, liver transcriptome analysis showed that

miricorilant (CORT118335) increased the expression of glucocorticoid receptor target genes

involved in VLDL production. This selective agonistic activity promotes the export of lipids from

the liver.

Gene Function Effect of Miricorilant

Mttp (Microsomal triglyceride

transfer protein)

Essential for the assembly of

VLDL particles
Upregulated

Apob (Apolipoprotein B) Structural protein of VLDL Upregulated

Notably, the study found that while a full GR agonist (corticosterone) also upregulated these

genes, it simultaneously increased the expression of genes involved in fatty acid uptake. In

contrast, miricorilant did not induce the expression of genes related to cholesterol synthesis

and long-chain fatty acid uptake, highlighting its selective modulatory action.

Human Hepatocyte-Like Cells (HepaRG)
Studies in HepaRG cells have provided a temporal understanding of miricorilant's effects on

gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.researchgate.net/publication/397696643_Miricorilant_a_Selective_Glucocorticoid_Receptor_Modulator_Reprograms_Hepatic_Gene_Networks_in_Metabolic_Dysfunction-Associated_Steatohepatitis
https://www.researchgate.net/publication/397696643_Miricorilant_a_Selective_Glucocorticoid_Receptor_Modulator_Reprograms_Hepatic_Gene_Networks_in_Metabolic_Dysfunction-Associated_Steatohepatitis
https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.benchchem.com/product/b609053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Early Response (8 hours): Characterized by the upregulation of genes associated with:

Lipid metabolism

Detoxification

Cellular stress responses

Sub-chronic Response (5 days): Characterized by:

Sustained upregulation of lipid metabolism regulators

Downregulation of gluconeogenic enzymes

This pattern of gene expression suggests an initial adaptive response to enhance metabolic

function and protect against stress, followed by a longer-term reprogramming that improves

hepatic steatosis and insulin sensitivity.

Signaling Pathway Visualization
Miricorilant's Modulation of Hepatic Lipid Metabolism
via the Glucocorticoid Receptor
The following diagram illustrates the proposed mechanism by which miricorilant selectively

modulates GR signaling to reduce hepatic lipid accumulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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